



N-Boc-Trimetazidine: A Technical Guide to its Spectral Characteristics

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Compound of Interest		
Compound Name:	N-Boc-Trimetazidine	
Cat. No.:	B15293524	Get Quote

Disclaimer: Publicly available experimental spectral data for **N-Boc-Trimetazidine** (tert-butyl 4-((2,3,4-trimethoxyphenyl)methyl)piperazine-1-carboxylate; CAS No. 1428670-15-8) is limited. The following guide provides predicted spectral data based on the known chemical structure and general principles of spectroscopy, alongside plausible experimental protocols for its synthesis and analysis. This information is intended for research and development professionals in the pharmaceutical sciences.

Predicted Spectral Data

The following tables summarize the predicted spectral characteristics for **N-Boc-Trimetazidine**. These predictions are derived from established chemical shift and absorption frequency ranges for analogous functional groups.

Predicted ¹H NMR Spectral Data

Solvent: CDCl3 Frequency: 400 MHz



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~ 6.8 - 7.2	m	2H	Ar-H
~ 3.8 - 3.9	S	9H	3 x -OCH₃
~ 3.5	S	2H	Ar-CH ₂ -N
~ 3.4	t	4H	-N(CH ₂) ₂ -N-Boc
~ 2.4	t	4H	-N(CH2)2-CH2-Ar
1.47	S	9Н	-C(CH₃)₃

Predicted ¹³C NMR Spectral Data

Solvent: CDCl3 Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~ 154.7	C=O (Carbamate)
~ 152.5, 151.0, 142.0	Ar-C-OCH₃
~ 125.0, 107.0	Ar-CH
~ 122.0	Ar-C-CH ₂
~ 79.5	-C(CH ₃)3
~ 61.0, 60.8, 56.0	-OCH₃
~ 62.0	Ar-CH ₂ -N
~ 53.0	-N(CH2)2-CH2-Ar
~ 44.0	-N(CH ₂) ₂ -N-Boc
28.4	-C(CH ₃)3

Predicted IR Spectral Data



Wavenumber (cm ⁻¹)	Functional Group Assignment
~ 2975 - 2930	C-H stretch (aliphatic)
~ 2835	C-H stretch (O-CH₃)
~ 1695	C=O stretch (carbamate)
~ 1580, 1490	C=C stretch (aromatic)
~ 1465	C-H bend (aliphatic)
~ 1250 - 1030	C-O stretch (aromatic ethers)
~ 1160	C-N stretch

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI), Positive Ion

m/z Value	Assignment
367.2228	[M+H]+ (Calculated for C ₁₉ H ₃₁ N ₂ O ₅ +)
389.2047	[M+Na]+ (Calculated for C19H30N2NaO5+)
311.1601	[M - C ₄ H ₈ + H] ⁺ (Loss of isobutylene)
267.1699	[M - C ₅ H ₉ O ₂ + H] ⁺ (Loss of Boc group)
181.0863	[C10H13O3]+ (Trimethoxybenzyl fragment)

Experimental Protocols

The following are plausible, generalized procedures for the synthesis and spectral analysis of **N-Boc-Trimetazidine**.

Synthesis of N-Boc-Trimetazidine

This procedure outlines the protection of the secondary amine of Trimetazidine using di-tert-butyl dicarbonate (Boc₂O).



- Dissolution: Dissolve Trimetazidine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
- Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents), to the solution to act as a proton scavenger.
- Reagent Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise at room temperature.
- Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
- Workup: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a mild acidic solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
 under reduced pressure. Purify the crude product by flash column chromatography on silica
 gel to yield N-Boc-Trimetazidine.

Spectral Analyses

- Sample Preparation: Dissolve approximately 5-10 mg of the purified N-Boc-Trimetazidine in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set the spectral width to cover the range of 0-10 ppm.
- ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Employ proton decoupling to simplify the spectrum to singlets for each unique carbon.[1][2]
- Sample Preparation: A thin film of the sample can be prepared by dissolving a small amount
 of N-Boc-Trimetazidine in a volatile solvent like dichloromethane, applying the solution to a
 KBr or NaCl salt plate, and allowing the solvent to evaporate.[3][4]



- Acquisition: Obtain the infrared spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.[5] Acquire a background spectrum of the clean salt plate first and subtract it from the sample spectrum.[6]
- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile.[7] Further dilute a small aliquot of this solution to a final concentration in the low µM range.[8]
- Acquisition: Infuse the sample solution into an electrospray ionization source coupled to a
 mass analyzer (e.g., TOF or Orbitrap).[9] Acquire the mass spectrum in positive ion mode
 over a suitable m/z range (e.g., 100-1000).[10]

Visualizations Synthesis Workflow

Synthesis of N-Boc-Trimetazidine Trimetazidine Di-tert-butyl dicarbonate (Boc₂O) Reaction Aqueous Workup Column Chromatography N-Boc-Trimetazidine

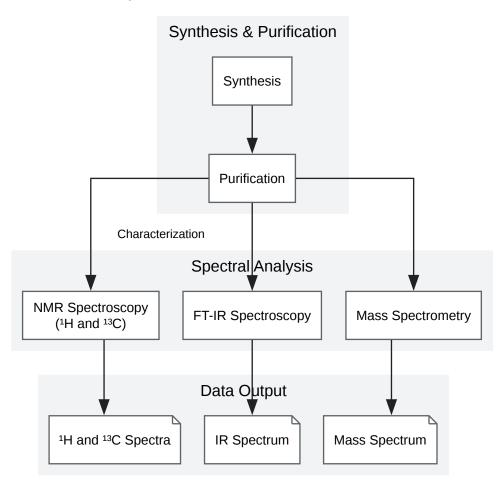
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Caption: Synthetic pathway for **N-Boc-Trimetazidine**.

Experimental Analysis Workflow

Analytical Workflow for N-Boc-Trimetazidine



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Caption: Workflow from synthesis to spectral analysis.

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